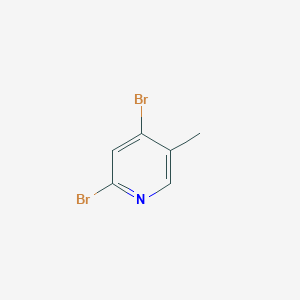

2,4-Dibromo-5-methylpyridine

説明

“2,4-Dibromo-5-methylpyridine” is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice . It can also be used as a biochemical reagent for life science related research .

Synthesis Analysis

An optimized strategy for the synthesis of potent inhibitors starting from 2-fluoro-4-methylpyridine has been reported . In contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dibromo-5-methylpyridine” include a density of 1.9±0.1 g/cm3, boiling point of 262.8±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, and flash point of 112.7±25.9 °C .

科学的研究の応用

Synthesis of Novel Pyridine-Based Derivatives

2,4-Dibromo-5-methylpyridine can be used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Quantum Mechanical Investigations

The synthesized pyridine derivatives from 2,4-Dibromo-5-methylpyridine have been studied using Density Functional Theory (DFT) methods . These studies include frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .

Biological Activities

The pyridine derivatives synthesized from 2,4-Dibromo-5-methylpyridine have shown promising biological activities . For instance, some compounds exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Synthesis of 5,5’-Dimethyl-2,2’-Bipyridine

2,4-Dibromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

2,4-Dibromo-5-methylpyridine can be used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors have potential applications in the treatment of various diseases.

Chiral Dopants for Liquid Crystals

The pyridine derivatives synthesized from 2,4-Dibromo-5-methylpyridine could potentially be used as chiral dopants for liquid crystals . The DFT studies suggest that these compounds have suitable properties for this application .

作用機序

Target of Action

2,4-Dibromo-5-methylpyridine is a chemical compound that has been used in various chemical reactions. It’s worth noting that similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , a serine/threonine kinase that plays a crucial role in cellular processes such as inflammation and neurodegenerative diseases .

Mode of Action

It’s known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound may participate in transmetalation, a reaction where an organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Result of Action

The molecular and cellular effects of 2,4-Dibromo-5-methylpyridine would depend on its specific application. In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2,4-Dibromo-5-methylpyridine can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the outcome of the reaction .

Safety and Hazards

The safety information for “2,4-Dibromo-5-methylpyridine” includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Continue rinsing) .

特性

IUPAC Name |

2,4-dibromo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCITVZBBBIRQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-5-methylpyridine | |

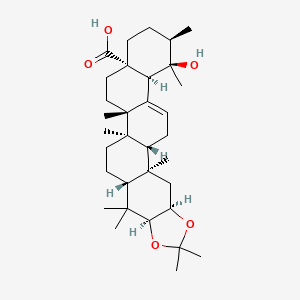

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

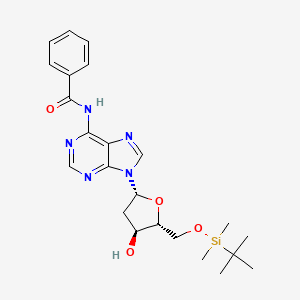

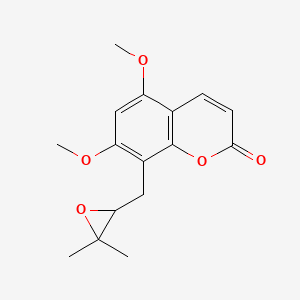

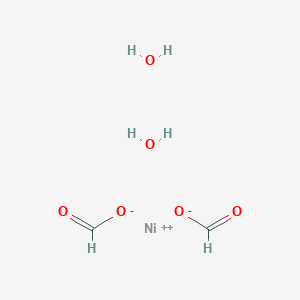

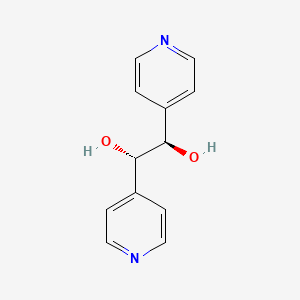

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)